(3R,4S)-1,1-dioxothiolane-3,4-diol
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Overview
Description
(3R,4S)-1,1-dioxothiolane-3,4-diol is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a thiolane ring with two hydroxyl groups and a dioxo functionality, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1,1-dioxothiolane-3,4-diol typically involves the use of stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of glycine ethyl ester as a starting material, followed by amino-added protective group reactions and ring closure . The reaction conditions often involve specific catalysts and temperature controls to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to maintain the desired stereochemistry and product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1,1-dioxothiolane-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and dioxo groups, which provide reactive sites for different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives.
Scientific Research Applications
(3R,4S)-1,1-dioxothiolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3R,4S)-1,1-dioxothiolane-3,4-diol involves its interaction with molecular targets through its hydroxyl and dioxo groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and molecular processes . The compound’s stereochemistry also plays a crucial role in its biological activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A compound with similar stereochemistry but different functional groups, used in antibacterial research.
(3R,4S)-4-hydroxy-6-deoxyscytalone: Another chiral compound with hydroxyl groups, used in phytopathogen studies.
Uniqueness
(3R,4S)-1,1-dioxothiolane-3,4-diol is unique due to its combination of a thiolane ring with both hydroxyl and dioxo functionalities
Properties
IUPAC Name |
(3S,4R)-1,1-dioxothiolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDYVUZEKIBDP-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CS1(=O)=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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